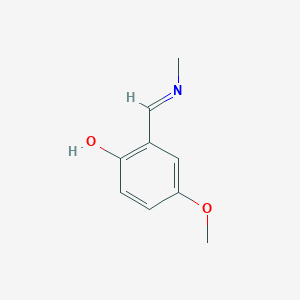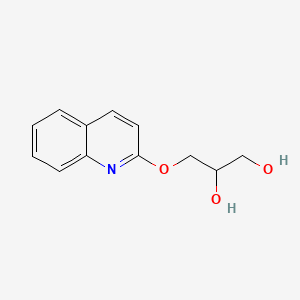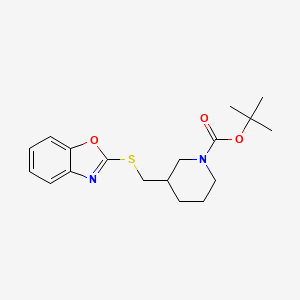
3-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a unique structure that combines a benzooxazole moiety with a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of Benzooxazole Moiety: The benzooxazole ring is synthesized using 2-aminophenol and an appropriate aldehyde under acidic conditions. .
Attachment of Sulfanylmethyl Group: The sulfanylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halomethyl derivative of the benzooxazole.
Formation of Piperidine Ring: The piperidine ring is constructed via a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzooxazole ring can be reduced under hydrogenation conditions to form dihydrobenzooxazole derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzooxazole derivatives.
Substitution: Functionalized piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of benzooxazole derivatives with biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 3-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The benzooxazole moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The sulfanylmethyl group may enhance the compound’s binding affinity to its targets, while the piperidine ring can modulate its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure but with a pyrrolidine ring instead of a piperidine ring
2-(Benzooxazol-2-ylthio)acetic acid: Contains a benzooxazole moiety with a thioacetic acid group.
Benzooxazole-2-thiol: A simpler derivative with a thiol group attached to the benzooxazole ring.
Uniqueness
3-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the piperidine ring distinguishes it from similar compounds and may result in different pharmacological activities and applications.
Propiedades
Fórmula molecular |
C18H24N2O3S |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
tert-butyl 3-(1,3-benzoxazol-2-ylsulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O3S/c1-18(2,3)23-17(21)20-10-6-7-13(11-20)12-24-16-19-14-8-4-5-9-15(14)22-16/h4-5,8-9,13H,6-7,10-12H2,1-3H3 |
Clave InChI |
BXOJFAXYNFTJPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
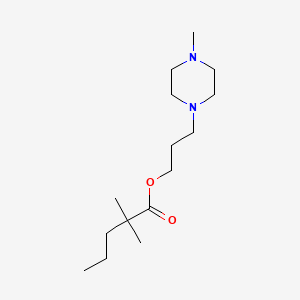
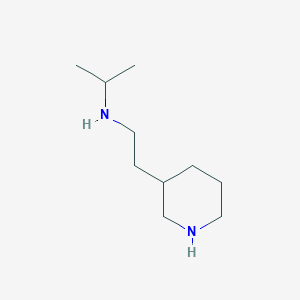
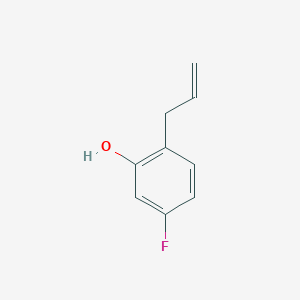
![5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13961543.png)

